molecular formula C14H11BrO B072529 2-Bromo-2-phenylacetophenone CAS No. 1484-50-0

2-Bromo-2-phenylacetophenone

Cat. No. B072529
CAS RN: 1484-50-0
M. Wt: 275.14 g/mol
InChI Key: ZFFBIQMNKOJDJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-2-phenylacetophenone and related derivatives typically involves bromination reactions of acetophenone or its derivatives. For example, ω-bromo-4-phenyl acetophenone was synthesized with p-phenyl acetophenone and cupric bromide, achieving a yield up to 90.1% under optimized conditions (Li Zheng, 2009). Similarly, bromination of 2,4-dichloroacetophenone produced bromo-2,4-dichloroacetophenone, demonstrating the versatility of bromination in synthesizing brominated acetophenone derivatives (Yang Chun-long & D. South, 2003).

Molecular Structure Analysis

The molecular structure of brominated acetophenones is confirmed through various spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. These methods validate the presence of the bromo and phenyl groups in the compound, essential for its reactivity and applications in synthesis (Yang Feng-ke, 2004).

Chemical Reactions and Properties

Bromoacetophenones participate in various chemical reactions, including condensation with amino compounds to produce S- and N-substituted azaheterocycles, demonstrating their utility in synthesizing biologically active molecules (A. Demchenko et al., 2003). Another study highlighted the use of bromoacetophenones in synthesizing diphenylmethane derivatives with antioxidant properties, indicating their potential in medicinal chemistry (H. T. Balaydın et al., 2010).

Scientific Research Applications

Application in Organic Chemistry Education

  • Summary of the Application: The α-bromination reaction of carbonyl compounds, specifically acetophenone derivatives, is a significant topic in the field of organic chemistry . This reaction has been used in an innovative experiment designed for junior undergraduates .
  • Methods of Application or Experimental Procedures: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored . Specifically, 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application in Electrochemistry

  • Summary of the Application: The α-bromination of acetophenones is a significant reaction in synthetic organic chemistry . A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
  • Methods of Application or Experimental Procedures: The bromination was carried out in a beaker-type cell equipped with C/SS electrodes . To achieve good yield with high current efficiency, various optimization studies were carried out .
  • Results or Outcomes: This method provides a high yield of α-bromo acetophenones with high selectivity . It offers significant advantages over existing methods, including the absence of a catalyst, simple reaction conditions, and the use of less hazardous chemicals .

properties

IUPAC Name

2-bromo-1,2-diphenylethanone
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InChI

InChI=1S/C14H11BrO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFBIQMNKOJDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H11BrO
Source PubChem
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DSSTOX Substance ID

DTXSID30883681
Record name Ethanone, 2-bromo-1,2-diphenyl-
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Molecular Weight

275.14 g/mol
Source PubChem
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Physical Description

Off-white powder; [Sigma-Aldrich MSDS]
Record name 2-Bromo-1,2-diphenylethan-1-one
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Product Name

2-Bromo-2-phenylacetophenone

CAS RN

1484-50-0
Record name 2-Bromo-1,2-diphenylethanone
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Record name 2-bromo-1,2-diphenylethan-1-one
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Synthesis routes and methods I

Procedure details

196 g (1 mole) of phenyl benzyl ketone were suspended in 1 liter of carbon tetrachloride. A solution of 51 ml (1 mole) of bromine in 50 ml of carbon tetrachloride were added dropwise, under irradiation (UV), at a rate such that a steady consumption of bromine took place. The solvent was then distilled off in a water pump vacuum. 274 g (quantitative yield) of ω-bromo-ω-phenyl-acetophenone of melting point 48°-50° C. were obtained. ##STR29##
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In chloroform (200 ml) is dissolved 2-phenylacetophenone (25.5 g) and thereto is added a solution of bromine (22 g) in chloroform (100 ml) and the mixture is stirred at room temperature for 5 hours and then allowed to stand overnight. After distilling off chloroform, to the resulting residue is added methanol. The precipitates are filtered off and the filtrate is subjected to a silica gel chromatography and eluted with chloroform. The eluates are collected and distilled to remove chloroform to give 2-bromo-2-phenylacetophenone (26 g) as an oily substance.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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